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Compound of Interest

Compound Name: 2-(4-Methylphenyl)piperazine

CAS No.: 65709-31-1

Cat. No.: B1603706

Get Quote

Abstract & Introduction
Compound Identity: 2-(4-Methylphenyl)piperazine (also known as p-Tolylpiperazine, pMPP, or

1-(4-methylphenyl)piperazine; CAS: 39593-08-3). Chemical Class: Phenylpiperazine.[1][2][3][4]

[5]

Rationale: Phenylpiperazines are a privileged scaffold in medicinal chemistry, frequently

exhibiting activity at serotonin (5-HT) and dopamine (DA) receptors. While 2-(4-
Methylphenyl)piperazine (pMPP) is structurally analogous to the serotonin receptor agonist

mCPP and the recreational drug BZP (benzylpiperazine), its primary pharmacological profile is

distinct. Literature indicates pMPP acts primarily as a Serotonin Releasing Agent (SRA) with

high selectivity for the serotonin transporter (SERT) over dopamine and norepinephrine

transporters.

This application note outlines a rigorous, multi-tiered screening protocol to validate the

compound's mechanism of action, quantify its potency (

), and assess its off-target receptor liability.
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Scope of Protocol:

Primary Screen: Radioligand Binding (GPCR Profiling).

Functional Screen: Monoamine Release & Reuptake Assays.

ADME-Tox: CYP450 Inhibition Profiling.

Safety & Handling
Hazard Classification: Irritant (Skin/Eye/Respiratory).[6]

Storage: Store neat at +4°C. Solutions in DMSO should be stored at -20°C.

Solubility: Soluble in DMSO (>10 mM) and Ethanol. Limited solubility in neutral aqueous

buffer; requires acidification or co-solvent (e.g., 0.1% DMSO final concentration) for assay

buffers.

Experimental Workflow Overview
The following directed graph illustrates the logical flow of the screening campaign, ensuring

resources are prioritized for the most likely targets (Serotonergic system).
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Figure 1: Sequential Screening Workflow. Tier 1 establishes affinity; Tier 2 determines

mechanism (Agonist vs. Releaser); Tier 3 assesses metabolic liability.

Protocol 1: Membrane Preparation & Radioligand
Binding
Objective: To determine the affinity (
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) of pMPP for key serotonin receptors (5-HT1A, 5-HT2A) and the Serotonin Transporter
(SERT).

Membrane Preparation (HEK-293 Overexpressing 5-
HT1A)

Principle: High-quality membranes are critical for reproducible

and

values.

Buffer A (Lysis): 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, Protease Inhibitor Cocktail.

Steps:

Harvest HEK-293 cells expressing h5-HT1A at 80-90% confluence.

Wash with ice-cold PBS. Scrape cells into Buffer A.

Homogenize using a Polytron (bursts of 5s, on ice).

Centrifuge at 1,000 x g for 10 min at 4°C (remove nuclei/debris).

Transfer supernatant and centrifuge at 30,000 x g for 20 min at 4°C.

Resuspend pellet in Buffer A. Repeat centrifugation.

Resuspend final pellet in Binding Buffer (see below) and flash freeze.

Competition Binding Assay
Target: 5-HT1A Receptor (Example). Radioligand: [3H]-8-OH-DPAT (0.5 nM final). Non-specific

Binding (NSB) Control: 10 µM Serotonin (5-HT).

Procedure:

Plate Setup: Use 96-well polypropylene plates.

Additions:
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25 µL Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% Ascorbic Acid).

25 µL Test Compound (pMPP, 7-point log dilution:

M to

M).

25 µL Radioligand ([3H]-8-OH-DPAT).

125 µL Membrane Suspension (20-50 µg protein/well).

Incubation: Incubate for 60 minutes at Room Temperature (25°C).

Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce binding

to filter) using a cell harvester.

Wash: 3x washes with ice-cold Tris buffer.

Detection: Dry filters, add scintillation fluid, and count on a Beta Counter.

Data Analysis: Calculate % Inhibition and fit to a one-site competition model to derive

. Convert to

using the Cheng-Prusoff equation:

Protocol 2: Monoamine Release Assay
(Synaptosomes)
Objective: To verify pMPP as a Serotonin Releasing Agent (SRA) and quantify potency (

). This is the critical assay for this specific compound class.

Mechanism: pMPP acts as a substrate for SERT, entering the neuron and displacing

endogenous serotonin from vesicles, causing non-exocytotic efflux.
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Figure 2: Mechanism of Action. pMPP utilizes the transporter to enter the cell and induce

reverse transport of serotonin.

Rat Brain Synaptosome Preparation[1]
Dissect rat whole brain (minus cerebellum) or specific cortex regions.

Homogenize in 0.32 M Sucrose (pH 7.4) using a glass-Teflon homogenizer.

Centrifuge (1,000 x g, 10 min, 4°C). Keep Supernatant (S1).
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Centrifuge S1 (17,000 x g, 20 min, 4°C).

Resuspend pellet (P2 - crude synaptosomes) in Krebs-Henseleit buffer.

[3H]-5-HT Release Assay
Loading: Incubate synaptosomes with [3H]-5-HT (10 nM) for 15 min at 37°C to load the

vesicles.

Wash: Centrifuge and resuspend to remove extracellular radiolabel.

Release Phase: Aliquot loaded synaptosomes into 96-well plates.

Challenge: Add pMPP (various concentrations) or Buffer (Basal release).

Incubation: 15-30 minutes at 37°C.

Separation: Rapid filtration or centrifugation to separate synaptosomes (pellet) from released

[3H]-5-HT (supernatant).

Quantification: Measure radioactivity in the supernatant.

Validation:

Positive Control: Fenfluramine or MDMA (known releasers).

Negative Control: Cocaine (Reuptake inhibitor only; does not induce release in this setup).

Protocol 3: ADME Profiling (CYP Inhibition)
Objective: To assess the potential for drug-drug interactions, as phenylpiperazines often inhibit

CYP2D6.

Method: Fluorometric CYP Inhibition Assay.

Enzymes: Recombinant human CYP2D6 and CYP3A4.

Substrates: AMMC (for CYP2D6) or BFC (for CYP3A4).
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Protocol:

Incubate Enzyme + Substrate + pMPP (0 - 100 µM) in Phosphate Buffer.

Add NADPH regenerating system to initiate reaction.

Read fluorescence (Excitation/Emission specific to metabolite) after 30 mins.

Output: Calculate

for enzyme inhibition.[7][8]

Data Summary & Reference Values
Expected Pharmacological Profile for pMPP:

Target Assay Type Parameter
Expected
Range

Notes

SERT
Release ([3H]-5-

HT)
150 - 300 nM

Potent releaser

(Ref 1)

DAT
Release ([3H]-

DA)
> 10,000 nM Inactive/Weak

NET
Release ([3H]-

NE)
> 10,000 nM Inactive/Weak

5-HT1A Binding > 1,000 nM
Low affinity

expected

CYP2D6 Inhibition 1 - 10 µM Potential inhibitor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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